n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine
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Overview
Description
n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine is a chemical compound with the molecular formula C12H26N2 and a molecular weight of 198.35 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine typically involves the reaction of appropriate amines with piperidine derivatives under controlled conditions. One common method involves the alkylation of 6-methylpiperidin-3-amine with ethyl and isobutyl halides in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- n-Propyl-N-isobutyl-6-methylpiperidin-3-amine
- n-Ethyl-N-isopropyl-6-methylpiperidin-3-amine
- n-Ethyl-N-isobutyl-4-methylpiperidin-3-amine
Uniqueness
n-Ethyl-N-isobutyl-6-methylpiperidin-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C12H26N2 |
---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
N-ethyl-6-methyl-N-(2-methylpropyl)piperidin-3-amine |
InChI |
InChI=1S/C12H26N2/c1-5-14(9-10(2)3)12-7-6-11(4)13-8-12/h10-13H,5-9H2,1-4H3 |
InChI Key |
FATXMBWRZRMFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C)C1CCC(NC1)C |
Origin of Product |
United States |
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